Estrone-13C2

Mass Spectrometry Isotope Dilution Stable Isotope Labeling

Eliminate quantitative bias in estrone LC-MS/MS with Estrone-13C2, the gold-standard 13C-labeled internal standard. - Perfect co-elution ensures accurate correction for matrix effects and ionization variability. - No hydrogen-deuterium exchange, providing stable mass shift (+2 Da) for precise quantification. - Ideal for clinical research (menopause, HRT), anti-doping GC-C-IRMS, and environmental trace analysis.

Molecular Formula C18H22O2
Molecular Weight 272.35 g/mol
Cat. No. B12421631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrone-13C2
Molecular FormulaC18H22O2
Molecular Weight272.35 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i10+1,12+1
InChIKeyDNXHEGUUPJUMQT-PXHNKYMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estrone-13C2: Stable Isotope-Labeled Internal Standard


Estrone-13C2 (E1-13C2) is a stable isotope-labeled analog of the endogenous estrogen estrone, where two carbon-12 atoms are replaced with carbon-13 atoms . It is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays to correct for matrix effects, ionization variability, and sample preparation losses during the quantification of estrone in complex biological matrices such as serum, urine, and tissue [1]. The compound exhibits a molecular mass shift of +2 Da relative to the unlabeled analyte, enabling distinct mass spectrometric differentiation while maintaining near-identical physicochemical properties [2].

1
Isotope dilution LC-MS/MS or GC-MS bioanalysis
2
Endogenous estrone quantification in serum, urine, and tissue research matrices
3
Matrix-effect and recovery correction with a 13C-labeled internal standard

Estrone-13C2 vs. Non-Isotopic and Deuterated Internal Standards


Substituting Estrone-13C2 with unlabeled estrone, a non-isotopic analog, or even a deuterated internal standard (e.g., Estrone-d4) can introduce significant quantitative bias. Unlabeled compounds cannot be distinguished from endogenous analyte in the mass spectrometer, rendering them useless as internal standards. Non-isotopic structural analogs often exhibit differential chromatographic retention times and ionization efficiencies due to distinct physicochemical properties, leading to inadequate correction for matrix effects and extraction variability [1]. While deuterated internal standards are chemically matched, they are prone to hydrogen-deuterium exchange and may exhibit a slight chromatographic isotopic shift relative to the native analyte, which can affect co-elution and, consequently, the precision of the correction factor [2]. In contrast, 13C-labeled isotopologues like Estrone-13C2 are considered the gold standard as they co-elute precisely with the target analyte and are not subject to isotopic exchange, providing the most robust and accurate quantification .

Unlabeled estrone
Cannot be distinguished from endogenous analyte in the mass spectrometer, rendering it unusable as an internal standard.
Non-isotopic structural analog
Differential retention time and ionization efficiency may fail to track analyte recovery or correct matrix effects.
Deuterated IS (e.g., Estrone-d4)
Hydrogen-deuterium exchange and slight chromatographic isotopic shift can compromise quantification precision and co-elution.

Estrone-13C2 Quantitative Performance Evidence


Isotopic Purity and Mass Shift

Estrone-13C2 provides a +2 Da mass shift relative to unlabeled estrone (C18H22O2 vs. C16¹³C2H22O2), enabling clear separation in the mass spectrometer. This is a direct comparator against the unlabeled compound, which cannot be distinguished from endogenous analyte. The isotopic purity of Estrone-13C2 from commercial sources is specified at 90% ¹³C enrichment . This level of enrichment ensures a strong, distinct signal for the internal standard, minimizing interference from the natural abundance ¹³C signal of the analyte.

Isotopic Purity & Mass Shift
Supplier data
+2 Da mass shift; 90% ¹³C enrichment
Enables distinct mass spectrometric differentiation for internal standard use.
Confirm isotopic enrichment before critical quantification.
Mass Spectrometry Isotope Dilution Stable Isotope Labeling

Co-Elution & Matrix Correction vs. Deuterated Standards

Unlike deuterated internal standards (e.g., Estrone-d4), which can exhibit a slight chromatographic isotopic shift due to differences in polarity, 13C-labeled internal standards like Estrone-13C2 co-elute identically with the native analyte [1]. This is a direct comparison against the deuterated analog. This perfect co-elution ensures that the internal standard experiences the exact same matrix effects and ionization conditions as the analyte at every point in the chromatographic run, leading to more accurate and precise correction factors for signal suppression or enhancement [2].

Co-Elution vs. Deuterated IS
Head-to-head
Identical retention time to unlabeled estrone; deuterated analog may shift by seconds
Identical co-elution maximizes matrix-effect correction accuracy.
Critical for complex biological matrices.
LC-MS/MS Matrix Effect Isotope Effects

Isotopic Exchange Stability vs. Deuterated Standards

Estrone-13C2 provides a stable isotopic label that is not susceptible to the hydrogen-deuterium exchange that can occur with deuterated internal standards (e.g., Estrone-d4) under certain pH or temperature conditions [1]. This is a direct comparator against the deuterated analog. This ensures the mass of the internal standard remains constant throughout sample preparation, storage, and analysis, preventing a loss of signal or shift in m/z that would compromise quantification accuracy [2].

Isotopic Exchange Stability
Head-to-head
Stable ¹³C label, no H/D exchange; deuterated IS risk back-exchange and signal loss
Stable label ensures long-term method robustness and prevents quantification bias.
Aqueous sample preparation and storage conditions.
Isotope Exchange Sample Stability LC-MS/MS

Recovery in Biological Matrices vs. Unmatched Standards

When used as an internal standard in isotope dilution mass spectrometry (IDMS), Estrone-13C2 corrects for variable analyte recovery during sample preparation. A study on the structurally analogous Progesterone-13C2 showed that its use as an internal standard allowed for high accuracy in quantifying the native hormone in a certified reference material (CRM), with results agreeing with the certified value within the method's measurement uncertainty [1]. This is a cross-study comparable inference for the class of 13C2-labeled steroid hormones. Using a non-isotopic or chemically unmatched internal standard would not provide this level of correction, as its recovery would not track that of estrone [2].

Recovery Correction (Class-Level)
Cross-study comparable
Progesterone-13C2 matched CRM value within method uncertainty; supports analogous estrone behavior.
Class-level support for matched ¹³C IS recovery correction in biological matrices.
Direct estrone recovery data to verify.
Sample Preparation Recovery Bioanalysis

Estrone-13C2 Application Scenarios


Clinical Endocrinology LC-MS/MS Quantification

Estrone-13C2 is the ideal internal standard for developing and validating high-sensitivity LC-MS/MS methods for measuring estrone in human serum or plasma for clinical research, including studies on menopause, hormone replacement therapy, and endocrine disorders. Its perfect co-elution and stable mass shift ensure accurate quantification, even in the presence of significant matrix effects from biological fluids [1].

Anti-Doping and Forensic Toxicology Analysis

In anti-doping and forensic labs, Estrone-13C2 can be used as an internal standard in GC-C-IRMS methods to confirm the presence of synthetic steroids. Its stable 13C label provides a reliable reference point for measuring the carbon isotopic signature (δ13C) of urinary metabolites, a key parameter for distinguishing between naturally produced and pharmaceutical steroids [2].

Environmental Monitoring of Estrogenic Contaminants

For the quantification of trace levels of estrone in complex environmental samples like wastewater effluent or surface water, Estrone-13C2 serves as a robust internal standard for isotope dilution LC-MS/MS. Its use corrects for matrix effects from dissolved organic matter and variable recovery during solid-phase extraction (SPE), enabling more accurate assessment of environmental contamination and removal efficiency [3].

Metabolic Tracer Studies in Adipose Tissue Research

Estrone-13C2 can be employed as a stable isotope tracer to investigate the metabolic fate and conversion of estrone in in vitro models, such as studying its production from androstenedione via aromatization in adipose tissue. Its distinct mass allows for tracking of the labeled compound without interference from the unlabeled endogenous pool .

Application
Selection Property
Validation Focus
Endocrine hormone research LC-MS/MS
Co-elution and stable mass shift
Matrix-effect correction, accuracy in serum/plasma research matrices
Anti-doping GC-C-IRMS analysis
Stable ¹³C label for δ¹³C measurement
Isotopic signature fidelity, method robustness
Environmental estrogen monitoring
Recovery tracking and matrix-effect correction
SPE recovery, matrix effect assessment
Adipose tissue aromatization tracer studies
Distinct mass tracer, co-elution
Metabolic conversion tracking, absence of endogenous interference

Technical Documentation Hub

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36 linked technical documents
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